molecular formula C10H8INO2 B14477200 1-(3-Iodophenyl)pyrrolidine-2,5-dione CAS No. 72601-46-8

1-(3-Iodophenyl)pyrrolidine-2,5-dione

Cat. No.: B14477200
CAS No.: 72601-46-8
M. Wt: 301.08 g/mol
InChI Key: GAZIKKPKDKVIEU-UHFFFAOYSA-N
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Description

1-(3-Iodophenyl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine ring substituted with an iodophenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the iodine atom introduces unique reactivity, making it a valuable intermediate in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)pyrrolidine-2,5-dione can be synthesized through several methods. One common approach involves the reaction of N-hydroxysuccinimide with 3-iodoaniline in the presence of a suitable solvent like dimethylformamide. This reaction typically proceeds via an oxa-Michael-aldol reaction followed by [3+2] annulation .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale methods. These processes often emphasize scalability, cost-effectiveness, and environmental considerations. For instance, the use of continuous flow reactors can enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Iodophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-Iodophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, its anticonvulsant activity is believed to be mediated through the inhibition of calcium currents via Cav 1.2 (L-type) channels . This interaction modulates neuronal excitability, reducing the likelihood of seizure activity. Additionally, the compound’s structure allows it to engage in various binding interactions, influencing its biological activity.

Comparison with Similar Compounds

Uniqueness: 1-(3-Iodophenyl)pyrrolidine-2,5-dione is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.

Properties

CAS No.

72601-46-8

Molecular Formula

C10H8INO2

Molecular Weight

301.08 g/mol

IUPAC Name

1-(3-iodophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C10H8INO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-3,6H,4-5H2

InChI Key

GAZIKKPKDKVIEU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=CC=C2)I

Origin of Product

United States

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